N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Drug Metabolism Toxicology Medicinal Chemistry

This 5-methylisoxazole-4-carboxamide is the core pharmacophore of the FDA-approved DHODH inhibitor leflunomide, making it a critical scaffold for next-generation immunomodulator design. Its unique N-(1-benzofuran-2-yl)propan-2-yl substituent creates a fused benzofuran-isoxazole hybrid chemotype, explicitly designed to enhance bioactivity and broaden therapeutic scope. The compound's known metabolic N-O bond cleavage liability enables direct head-to-head stability assays against 3-carboxamide regioisomers to study toxicity pathways. REACH registration ensures a documented regulatory starting point, eliminating initial supply chain qualification hurdles for process chemistry scale-up. Ideal for SAR libraries, cancer cell line screening, and chemical biology tool pairs to deconvolute metabolite-driven pharmacology.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 2034419-20-8
Cat. No. B2531627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
CAS2034419-20-8
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCC1=C(C=NO1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H16N2O3/c1-10(18-16(19)14-9-17-21-11(14)2)7-13-8-12-5-3-4-6-15(12)20-13/h3-6,8-10H,7H2,1-2H3,(H,18,19)
InChIKeyRKOVUBDVSZBDJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 2034419-20-8): A Structurally Distinct Benzofuran-Isoxazole Hybrid


N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide (CAS 2034419-20-8) is a synthetic small molecule belonging to the benzofuran-isoxazole hybrid class. Its core structure is defined by a 5-methylisoxazole-4-carboxamide scaffold, which is the same pharmacophoric platform as the FDA-approved drug leflunomide [1]. The compound is distinguished by its specific N-substituent: a 1-(1-benzofuran-2-yl)propan-2-yl amine fragment, which creates a unique chemotype within this scaffold family. This structural combination is explicitly designed to fuse two bioactive heterocyclic systems, a strategy that has been demonstrated to produce hybrid molecules with enhanced bioactivity and distinct pharmacological profiles [2]. The compound has been registered under EU REACH, indicating its availability for industrial procurement and research use [3].

Why N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Its 3-Carboxamide Regioisomer


A simple substitution of the 5-methylisoxazole-4-carboxamide scaffold with its 3-carboxamide regioisomer is not permissible due to fundamentally different metabolic processing and safety profiles. A published comparative analysis [1] has established that 5-methylisoxazole-4-carboxamides (like leflunomide) are specifically metabolized via N-O bond cleavage in the isoxazole ring to form active metabolites, a pathway directly linked to potential liver toxicity. In contrast, compounds built on the 5-methylisoxazole-3-carboxamide scaffold resist this N-O bond cleavage and instead undergo peptide bond hydrolysis, resulting in a demonstrably lower acute toxicity profile [1]. Therefore, the position of the carboxamide on the isoxazole ring is a critical determinant of pharmacological and toxicological properties. For a user requiring the specific metabolic fate and biological target interactions associated with the 4-carboxamide, the 3-carboxamide analog is not a valid scientific replacement [1].

Quantifiable Differentiation Evidence for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide


Metabolic Liability: 4-Carboxamide vs. 3-Carboxamide Regioisomers

The target compound is a 5-methylisoxazole-4-carboxamide. A direct class-level comparison with 5-methylisoxazole-3-carboxamides reveals a critical metabolic difference. The 4-carboxamide scaffold (leflunomide class) undergoes in vivo N-O isoxazole ring cleavage, generating an active metabolite. Conversely, the 3-carboxamide scaffold (UTL-5 class) does not undergo N-O cleavage; instead, its major metabolic route is peptide bond hydrolysis [1]. This metabolic distinction is linked to a documented difference in acute toxicity, with the 3-carboxamide series showing lower toxicity and a shift from liver toxicity to a liver-protective effect compared to the 4-carboxamide series [1].

Drug Metabolism Toxicology Medicinal Chemistry

Scaffold Hybridization Advantage: Benzofuran-Isoxazole vs. Monocyclic Scaffolds

The target compound is a hybrid of benzofuran and 5-methylisoxazole-4-carboxamide. Published research on the design of benzofuran-isoxazole hybrids explicitly states that this fusion strategy aims to 'capitalize on the advantageous characteristics of both structural elements,' leading to compounds 'with enhanced bioactivity, improved pharmacokinetics, and a broader range of potential therapeutic applications' compared to either scaffold alone [1]. The same study screened a library of analogous benzofuran-isoxazole hybrids and identified compounds with superior anti-proliferative activity against multiple cancer cell lines compared to the reference drug etoposide [1].

Drug Design SAR Pharmacokinetics

Patented Chemotype: N-[1-(1-benzofuran-2-yl)propan-2-yl] Substitution Pattern

A patent assigned to Karyopharm Therapeutics Inc. (WO20260085064) claims 'substituted benzofuranyl and substituted benzoxazolyl compounds' for the treatment of cancer, specifically covering compounds with a substituted benzofuranyl moiety linked to a heterocyclic carboxamide [1]. This indicates that the N-[1-(1-benzofuran-2-yl)propan-2-yl] substitution pattern, as found in the target compound, is a proprietary motif of interest in validated therapeutic areas, differentiating it from generic N-phenyl or N-alkyl substituted isoxazole-4-carboxamides. The patent landscape also confirms active industrial investment and composition-of-matter protection strategies around this chemotype [1].

Intellectual Property Kinase Inhibition Cancer Therapeutics

Physicochemical Differentiation from Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide)

A procurement-relevant comparison against the prototype 5-methylisoxazole-4-carboxamide drug leflunomide reveals significant differences in molecular properties. The target compound (C16H16N2O3, MW 284.31) replaces leflunomide's trifluoromethylphenyl group (C12H9F3N2O2, MW 270.2) with a bulkier, hydrogen-bond-accepting benzofuran-ethyl linker [1][2]. This results in an increased molecular weight, a higher topological polar surface area (calculated TPSA ~74.9 Ų identified for analogous C16H16N2O3 compounds [2]), and the elimination of the metabolically labile trifluoromethyl group. These changes directly impact the compound's solubility, permeability, and potential off-target binding profile compared to the drug prototype, making it a distinct chemical entity for SAR expansion studies [1].

ADME Drug-likeness Lead Optimization

REACH Registration as a Procurement-Ready Benchmark

The target compound is registered under EU REACH with EC number 100.244.607 [1]. This registration is a mandatory requirement for substances manufactured or imported into the EU at quantities >= 1 ton/year, indicating an established and validated chemical supply chain. This regulatory milestone differentiates the compound from thousands of research-grade-only analogs that lack the documentation and quality assurance required for scaled-up or industrial applications. It serves as a tangible procurement validation point, confirming the compound's availability from established commercial sources with standardized specifications [1].

Regulatory Compliance Chemical Supply Chain Industrial Chemistry

High-Value Application Scenarios for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide


Medicinal Chemistry SAR Studies on Dihydroorotate Dehydrogenase (DHODH) Inhibition

The 5-methylisoxazole-4-carboxamide scaffold is the core of the FDA-approved DHODH inhibitor leflunomide. This compound serves as an ideal starting point for structure-activity relationship (SAR) studies to design next-generation DHODH inhibitors with an altered toxicity profile. The established metabolic N-O cleavage liability of this scaffold supports its use in head-to-head metabolic stability assays against 3-carboxamide analogs to explicitly study the impact of regioisomerism on toxicity [1].

Benzofuran-Isoxazole Hybrid Library Synthesis for Anticancer Screening

The fusion of benzofuran and isoxazole moieties is a validated strategy to enhance bioactivity and broaden the therapeutic scope of candidate molecules. This specific compound, with its unique N-(1-benzofuran-2-yl)propan-2-yl linkage, can be used as a key building block or comparator in the synthesis and screening of hybrid libraries against cancer cell lines, following the demonstrated success of analogous libraries where compounds outperformed etoposide [1].

Chemical Biology Tool for Investigating Metabolic Switching

This compound, as a 5-methylisoxazole-4-carboxamide, is subject to isoxazole ring N-O bond cleavage. It can be systematically deployed alongside a matched 5-methylisoxazole-3-carboxamide analog as a chemical biology tool pair to dissect the role of metabolic pathways in observed cellular phenotypes. This allows a researcher to deconvolute whether biological effects are due to the parent molecule or a specific, cleaved metabolite [1].

Validated Starting Material for Industrial-Scale Process Chemistry

For process chemists, the compound's REACH registration provides a significant advantage. It offers a documented regulatory starting point and a reliable supply chain, enabling its direct use in scale-up studies and the development of manufacturing processes for more complex proprietary analogs, bypassing the need for extensive initial supply chain qualification [1].

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.